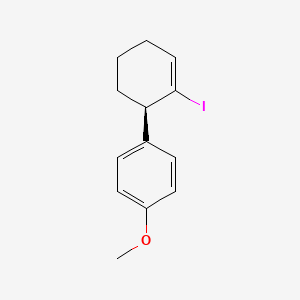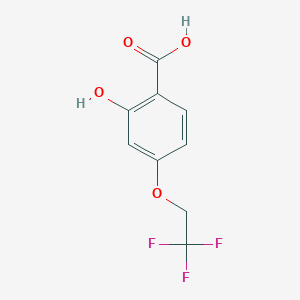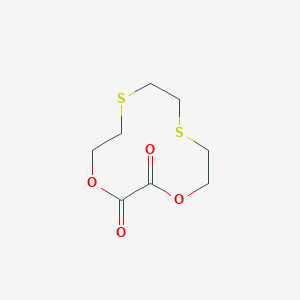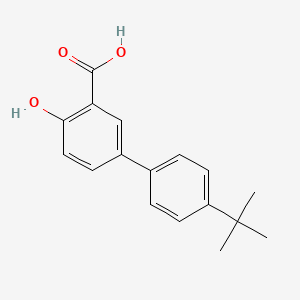
Acetic acid;tridecane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;tridecane-2,4-diol: is a chemical compound that combines the properties of acetic acid and tridecane-2,4-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecane-2,4-diol is a diol, which means it contains two hydroxyl groups (-OH) attached to a tridecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid . For tridecane-2,4-diol, industrial methods may include the catalytic hydrogenation of tridecane derivatives or the use of biocatalysts to achieve the desired diol structure.
化学反应分析
Types of Reactions
Acetic acid;tridecane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tridecane-2,4-diol can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
科学研究应用
Acetic acid;tridecane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;tridecane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in tridecane-2,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Acetic acid can act as a proton donor, influencing pH and participating in acid-base reactions. Together, these properties enable the compound to exert its effects in biological systems .
相似化合物的比较
Similar Compounds
Tridecane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Acetic acid;dodecane-2,4-diol: Similar structure but with a shorter carbon chain.
Acetic acid;pentadecane-2,4-diol: Similar structure but with a longer carbon chain.
Uniqueness
Acetic acid;tridecane-2,4-diol is unique due to its specific combination of acetic acid and tridecane-2,4-diol, which imparts distinct chemical and physical properties. Its specific hydroxyl group positions and carbon chain length make it suitable for particular applications that other similar compounds may not fulfill.
属性
CAS 编号 |
142798-60-5 |
|---|---|
分子式 |
C17H36O6 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
acetic acid;tridecane-2,4-diol |
InChI |
InChI=1S/C13H28O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14;2*1-2(3)4/h12-15H,3-11H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
KKPBNSQXSBGQJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CC(C)O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)

